![molecular formula C21H16N4O3S B3006596 3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251598-78-3](/img/structure/B3006596.png)
3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring careful selection of reagents and conditions to ensure the desired product is obtained. While the provided data does not directly describe the synthesis of "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", it does offer insights into the synthesis of related heterocyclic compounds. For instance, the synthesis of a novel pyrazole derivative is detailed, involving elemental analysis, various spectroscopic methods, and X-ray crystallography to confirm the structure . Although the specific methods for synthesizing the compound are not provided, similar synthetic strategies may be applicable, such as the use of elemental analysis and spectroscopy for characterization.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The X-ray crystallography studies mentioned in the first paper provide detailed information about the molecular and crystal structure of a pyrazole derivative, including dihedral angles and conformational details . These structural insights are essential for predicting the behavior of similar compounds. However, without direct data on the compound "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", one can only infer that similar techniques could be used to analyze its structure.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be quite varied, depending on the nature of the substituents and the heteroatoms present in the ring. The second paper discusses the thermal fragmentation of a 1,3,4-thiadiazin-6-one derivative and its reaction with 1-diethylamino-propyne, leading to a mixture of products . This indicates that the compound may also undergo interesting reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The first paper discusses the thermal decomposition of the synthesized pyrazole derivative, as well as its nonlinear optical properties based on polarizability and hyperpolarizability values . These properties are significant for applications in materials science. For "3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile", similar analyses could reveal its thermal stability and potential for use in optoelectronic applications.
Scientific Research Applications
Molecular Structure and Conformation
A study by Fun et al. (2011) explored the molecular structure of a compound closely related to the one , focusing on the conformation of its diheterocyclic rings. They found that the 3,6-dihydro-2H-1,3,4-thiadiazine ring adopts a specific conformation, providing insight into the structural aspects of such compounds (Fun et al., 2011).
Synthetic Methods
The synthesis of related pyrido-1,2,4-thiadiazines, which are structurally similar to the compound , was detailed by Neill et al. (1998). Their work provides methods for synthesizing these compounds, which could be relevant for the synthesis of 3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile (Neill et al., 1998).
Potential Biological Activities
A study by Zia-ur-Rehman et al. (2009) synthesized and evaluated a series of benzothiadiazine dioxides for their antibacterial and antioxidant properties. Although not directly studying the compound , their research provides insight into the potential biological activities of structurally related compounds (Zia-ur-Rehman et al., 2009).
Novel Synthetic Approaches
Research by Gomha et al. (2017) on the synthesis of thiadiazoles and pyrazolines, which are structurally similar to the compound , could offer innovative methods for synthesizing and potentially modifying such compounds for various applications (Gomha et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are AMPKα and Nrf2 . These proteins play crucial roles in cellular processes. AMPKα is a key regulator of cellular energy homeostasis, while Nrf2 is a master regulator of the antioxidant response.
Mode of Action
The compound interacts with its targets, leading to their activation . This activation results in the inhibition of neuroinflammation, a critical pathophysiological mechanism in neurodegenerative disorders .
Biochemical Pathways
The activation of AMPKα and Nrf2 triggers several downstream effects. It leads to the inhibition of pro-inflammatory mediators such as TNFα, IL-6, PGE2, and nitrite . This is accompanied by a reduction in the levels of pro-inflammatory proteins COX-2 and iNOS . The compound also prevents the phosphorylation, nuclear accumulation, and DNA binding of the p65 sub-unit of NF-κB .
Result of Action
The compound’s action results in the inhibition of neuroinflammation . This is evidenced by the reduced production of pro-inflammatory mediators and proteins . Additionally, the compound increases the protein levels of phospho-AMPKα, Nrf2, and HO-1 in BV-2 microglia .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-15-7-9-18(10-8-15)25-20-19(6-3-11-23-20)29(27,28)24(21(25)26)14-17-5-2-4-16(12-17)13-22/h2-12H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIYPLDNRFKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile |
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